Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride
Description
This compound is a substituted indole derivative with a complex structure featuring:
- 5-chloro substitution on the indole ring.
- 3-(p-chlorophenyl) group, introducing a halogenated aryl moiety.
- 1-((3-(dimethylamino)propyl)methylamino) side chain, providing a tertiary amine functionalized alkyl chain.
- Hydrochloride salt form, enhancing solubility and stability .
Its synthesis likely involves multi-step functionalization of the indole core, analogous to methods described for related compounds (e.g., coupling of halogenated aldehydes with amine-containing reagents) .
Properties
CAS No. |
57647-41-3 |
|---|---|
Molecular Formula |
C20H24Cl3N3 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
3-[[5-chloro-3-(4-chlorophenyl)indol-1-yl]-methylamino]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H23Cl2N3.ClH/c1-23(2)11-4-12-24(3)25-14-19(15-5-7-16(21)8-6-15)18-13-17(22)9-10-20(18)25;/h5-10,13-14H,4,11-12H2,1-3H3;1H |
InChI Key |
KZJACFOFOFGQGI-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN(C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization at various positions. Common synthetic routes include the Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired substitution pattern.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Indole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxindoles or other oxidized products.
Reduction: Reduction of nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Indole derivatives, including the compound , have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of indole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies using techniques like molecular docking, crystallography, and biochemical assays are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substitution patterns and physicochemical properties:
Structural and Functional Insights:
Substituent Effects on Bioactivity: The p-chlorophenyl group at position 3 in the target compound likely enhances hydrophobic interactions in receptor binding compared to phenyl or imidazolyl groups . non-amine analogs (e.g., pyrrolidinyl-substituted indoles) .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., target compound, alfuzosin) generally exhibit higher aqueous solubility than free bases, critical for oral bioavailability .
Halogenation Patterns :
- Chlorine at position 5 (target) vs. 7 (’s compound 93) may influence steric hindrance and electronic effects, altering binding to enzymatic targets .
Synthetic Challenges: Multi-step synthesis is required for introducing the dimethylamino-propyl side chain, as seen in analogs from and , which use p-toluenesulfonylmethyl isocyanide for imidazole ring formation .
Notes
Synthetic Complexity : The target compound’s synthesis likely demands precise control over regioselectivity and purification, as evidenced by column chromatography and recrystallization steps in analogous syntheses .
Stability Considerations : Hydrochloride salts are prone to hygroscopicity; storage conditions must mitigate hydrolysis or degradation.
Safety and Toxicity : Chlorinated aromatic systems (e.g., p-chlorophenyl) may pose metabolic challenges, requiring further in vitro toxicity profiling.
Biological Activity
Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Indole, 5-chloro-3-(p-chlorophenyl)-1-((3-(dimethylamino)propyl)methylamino)-, hydrochloride is notable for its potential therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural features include a chloro-substituted indole core and a dimethylamino propyl side chain, which are critical for its biological activity. The presence of chlorine atoms is known to enhance the lipophilicity and biological potency of compounds.
Anticancer Activity
Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on structure-activity relationships (SAR) revealed that similar indole compounds demonstrated IC50 values in the nanomolar range against several tumor cell lines, including AA8 and SKOV3 . For instance, a related compound showed an IC50 of 1.3 nM against AA8 cells, highlighting the potential of indole-based drugs in cancer therapy.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. A series of studies have shown that halogenated indoles possess enhanced antibacterial activity against gram-positive bacteria and mycobacterial strains. Specifically, derivatives with chlorine substitutions were found to be more effective than their non-halogenated counterparts . The compound's mechanism of action may involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Case Studies and Research Findings
- Cytotoxicity Studies : In one study, various indole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions exhibited significantly higher cytotoxicity compared to others, suggesting that the structure of the side chains plays a crucial role in determining activity .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of chlorinated indoles against methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that certain derivatives not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells, making them promising candidates for further development .
Comparative Data Table
| Compound Name | Structure | IC50 (nM) | Activity Type | Target |
|---|---|---|---|---|
| Compound A | Indole derivative | 1.3 | Cytotoxicity | AA8 cells |
| Compound B | Chlorinated indole | 0.09 | Antibacterial | MRSA |
| Compound C | Non-halogenated indole | >100 | Low activity | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
